N-(3-bromo-4-methylphenyl)furan-2-carboxamide
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Overview
Description
N-(3-bromo-4-methylphenyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry . This compound, in particular, has garnered interest due to its potential antibacterial properties .
Preparation Methods
The synthesis of N-(3-bromo-4-methylphenyl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 3-bromo-4-methylaniline in the presence of a base such as triethylamine . The reaction proceeds under mild conditions and yields the desired product in good to excellent yields . Industrial production methods may involve scaling up this reaction with appropriate optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-(3-bromo-4-methylphenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other groups using reagents like organometallic compounds.
Oxidation and Reduction: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(3-bromo-4-methylphenyl)furan-2-carboxamide has several scientific research applications:
Antibacterial Activity: The compound has shown significant antibacterial activity against drug-resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae.
Medicinal Chemistry: It is used in the development of new antibacterial agents due to its ability to inhibit bacterial growth.
Biological Studies: The compound is used in studies to understand the mechanisms of bacterial resistance and to develop new strategies to combat resistant strains.
Mechanism of Action
The mechanism of action of N-(3-bromo-4-methylphenyl)furan-2-carboxamide involves its interaction with bacterial enzymes and proteins, leading to the inhibition of essential bacterial processes . Molecular docking studies have shown that the compound binds to the active sites of bacterial enzymes, disrupting their function and leading to bacterial cell death .
Comparison with Similar Compounds
N-(3-bromo-4-methylphenyl)furan-2-carboxamide can be compared with other furan derivatives such as N-(4-bromophenyl)furan-2-carboxamide and benzofuran derivatives . While these compounds share similar structural features, this compound is unique due to its specific substitution pattern, which enhances its antibacterial activity . Other similar compounds include nitrofurantoin analogues and furan-2-carboxylic acid derivatives .
Properties
IUPAC Name |
N-(3-bromo-4-methylphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-8-4-5-9(7-10(8)13)14-12(15)11-3-2-6-16-11/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUZAWROIRZLDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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